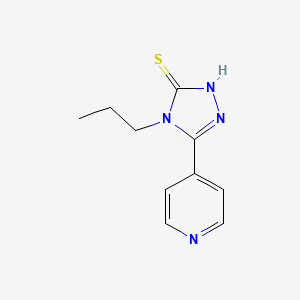

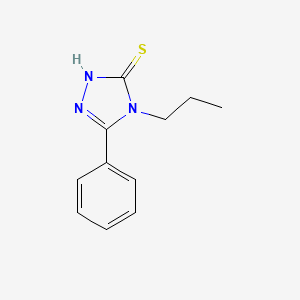

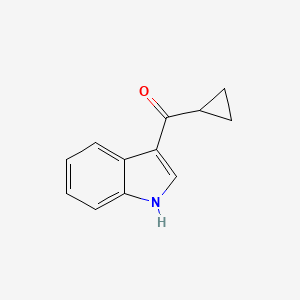

cyclopropyl(1H-indol-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclopropyl(1H-indol-3-yl)methanone, also known as CIL-56, is a synthetic compound designed for a range of scientific research purposes. It is an analytical reference standard categorized as a precursor in the synthesis of synthetic cannabinoids .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest among researchers. A general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione has been performed . They are currently used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .Applications De Recherche Scientifique

- Field : Medical and Pharmaceutical Research

- Application : Indole derivatives have been reported to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and reported as antiviral agents .

- Method : The specific methods of application or experimental procedures were not detailed in the source. However, it typically involves molecular docking studies to examine the interaction with receptors .

- Results : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

- Field : Medical and Pharmaceutical Research

- Application : Certain indole derivatives were tested for their in vitro antimycobacterial activity against M. tuberculosis H37Rv, Mycobacterium smegmatis (ATCC 19420), Mycobacterium fortuitum (ATCC 19542), and MDR-TB strains .

- Method : The specific methods of application or experimental procedures were not detailed in the source. It typically involves in vitro testing of the compounds against various strains of Mycobacterium .

- Results : The results or outcomes obtained were not specified in the source .

- Field : Chemical and Pharmaceutical Research

- Application : Cyclopropyl(1H-indol-3-yl)methanone is an analytical reference standard categorized as a precursor in the synthesis of synthetic cannabinoids .

- Method : The specific methods of application or experimental procedures were not detailed in the source. However, it typically involves chemical synthesis procedures .

- Results : The results or outcomes obtained were not specified in the source .

Antiviral Activity

Antimycobacterial Activity

Synthesis of Synthetic Cannabinoids

- Field : Medical and Pharmaceutical Research

- Application : Certain indole derivatives have been synthesized and tested for their anti-inflammatory and analgesic activities .

- Method : The specific methods of application or experimental procedures were not detailed in the source. It typically involves in vitro testing of the compounds for their anti-inflammatory and analgesic effects .

- Results : The results or outcomes obtained were not specified in the source .

- Field : Medical and Pharmaceutical Research

- Application : Indole derivatives have been reported to possess antioxidant activity .

- Method : The specific methods of application or experimental procedures were not detailed in the source. However, it typically involves in vitro testing of the compounds for their antioxidant effects .

- Results : The results or outcomes obtained were not specified in the source .

- Field : Medical and Pharmaceutical Research

- Application : Indole derivatives have been reported to possess antimicrobial activity .

- Method : The specific methods of application or experimental procedures were not detailed in the source. However, it typically involves in vitro testing of the compounds against various strains of bacteria .

- Results : The results or outcomes obtained were not specified in the source .

Anti-Inflammatory and Analgesic Activities

Antioxidant Activity

Antimicrobial Activity

Orientations Futures

Propriétés

IUPAC Name |

cyclopropyl(1H-indol-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-12(8-5-6-8)10-7-13-11-4-2-1-3-9(10)11/h1-4,7-8,13H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBLOQDDOYEESV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359484 |

Source

|

| Record name | cyclopropyl(1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cyclopropyl(1H-indol-3-yl)methanone | |

CAS RN |

675834-79-4 |

Source

|

| Record name | cyclopropyl(1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1268684.png)

![Methyl thieno[2,3-b]quinoline-2-carboxylate](/img/structure/B1268687.png)

![5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid](/img/structure/B1268707.png)

![6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine](/img/structure/B1268713.png)